molecular formula C8H7ClO5S B13867543 3-Chloro-4-methanesulfonyloxybenzoic Acid

3-Chloro-4-methanesulfonyloxybenzoic Acid

Cat. No.: B13867543
M. Wt: 250.66 g/mol
InChI Key: FTMIHPFRHNVBAG-UHFFFAOYSA-N
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Description

3-Chloro-4-methanesulfonyloxybenzoic Acid is an organic compound with the molecular formula C8H7ClO5S It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a chlorine atom, and the hydrogen atom at the 4-position is replaced by a methanesulfonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methanesulfonyloxybenzoic Acid typically involves the chlorination of 4-hydroxybenzoic acid followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like methanesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methanesulfonyloxybenzoic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The methanesulfonyloxy group can be reduced to a hydroxyl group under specific conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions include substituted benzoic acids, reduced benzoic acids, and oxidized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-4-methanesulfonyloxybenzoic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-4-methanesulfonyloxybenzoic Acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzymatic activity or the modification of protein function, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylbenzenesulfonic acid
  • 4-Chloro-3-sulfamoylbenzoic acid

Comparison

Compared to similar compounds, 3-Chloro-4-methanesulfonyloxybenzoic Acid is unique due to the presence of both a chlorine atom and a methanesulfonyloxy group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H7ClO5S

Molecular Weight

250.66 g/mol

IUPAC Name

3-chloro-4-methylsulfonyloxybenzoic acid

InChI

InChI=1S/C8H7ClO5S/c1-15(12,13)14-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)

InChI Key

FTMIHPFRHNVBAG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=C(C=C(C=C1)C(=O)O)Cl

Origin of Product

United States

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